molecular formula C27H41ClN2 B8811644 1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride

1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride

Cat. No.: B8811644
M. Wt: 429.1 g/mol
InChI Key: NREOZXRFNFCTHM-UHFFFAOYSA-N
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Description

1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride is an organic compound known for its unique properties and applications in various fields. It is a type of N-heterocyclic carbene (NHC) ligand, which has gained significant attention due to its stability and catalytic activity. The compound is often used as a precursor to free carbenes and in situ formed catalysts in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride can be synthesized through the reaction of 2,6-diisopropylaniline with glyoxal in the presence of a base, followed by quaternization with methyl iodide and subsequent treatment with hydrochloric acid . The reaction conditions typically involve:

    Temperature: Room temperature to moderate heating

    Solvents: Common solvents include dichloromethane and methanol

    Catalysts: Base catalysts such as potassium carbonate

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, methanol, ethanol

Major Products

The major products formed from these reactions include imidazolium salts, imidazolidine derivatives, and various substituted imidazolium compounds .

Scientific Research Applications

1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride involves its role as a ligand in forming stable complexes with transition metals. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering activation energies. The molecular targets include transition metals such as palladium, platinum, and gold, and the pathways involved include oxidative addition, reductive elimination, and transmetalation .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-BIS(2,4,6-TRIMETHYLPHENYL)imidazoLIDINIUM-CHLORIDE
  • 1,3-DIISOPROPYLIMIDAZOLIUM-CHLORIDE
  • 2-CHLORO-1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride

Uniqueness

1,3-Bis(2,6-diisopropylphenyl)imidazolinium Chloride is unique due to its bulky diisopropylphenyl groups, which provide steric protection and enhance the stability of the resulting NHC-metal complexes. This stability makes it particularly effective in catalytic applications compared to other similar compounds .

Properties

Molecular Formula

C27H41ClN2

Molecular Weight

429.1 g/mol

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-1-ium;chloride

InChI

InChI=1S/C27H40N2.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;/h9-14,18-21H,15-17H2,1-8H3;1H

InChI Key

NREOZXRFNFCTHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)[NH+]2CCN(C2)C3=C(C=CC=C3C(C)C)C(C)C.[Cl-]

Origin of Product

United States

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